6-Bromopyridin-3-yl 4-methylbenzenesulfonate
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Overview
Description
6-bromopyridin-3-yl 4-methylbenzene-1-sulfonate is an organic compound that features a bromopyridine moiety linked to a methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromopyridin-3-yl 4-methylbenzene-1-sulfonate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 6-bromopyridin-3-yl 4-methylbenzene-1-sulfonate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromopyridin-3-yl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as copper or palladium complexes.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-bromopyridin-3-yl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound can be utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-bromopyridin-3-yl 4-methylbenzene-1-sulfonate involves its interaction with various molecular targets and pathways. For instance, in substitution reactions, the bromine atom can be replaced by other nucleophiles, leading to the formation of new chemical bonds. The specific pathways and targets depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Similar Compounds
- 4-((6-Bromopyridin-3-yl)methyl)morpholine
- 4-(6-Bromopyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Uniqueness
6-bromopyridin-3-yl 4-methylbenzene-1-sulfonate is unique due to its specific combination of a bromopyridine moiety and a methylbenzenesulfonate group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C12H10BrNO3S |
---|---|
Molecular Weight |
328.18 g/mol |
IUPAC Name |
(6-bromopyridin-3-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H10BrNO3S/c1-9-2-5-11(6-3-9)18(15,16)17-10-4-7-12(13)14-8-10/h2-8H,1H3 |
InChI Key |
XIVMPCAFQWLGLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CN=C(C=C2)Br |
Origin of Product |
United States |
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